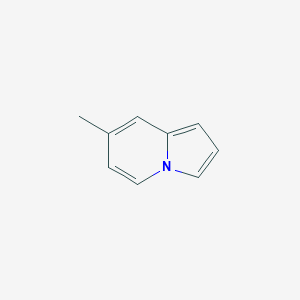

7-Methylindolizine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1761-12-2 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

7-methylindolizine |

InChI |

InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |

InChI Key |

PWPFETRIYNRQCU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CN2C=C1 |

Canonical SMILES |

CC1=CC2=CC=CN2C=C1 |

Origin of Product |

United States |

Mechanistic Investigations of 7 Methylindolizine and Indolizine Reactivity

Intramolecular Electron Density Distribution and its Influence on Indolizine (B1195054) Reactivity

The electronic structure of indolizine is characterized by a delocalized 10π-electron system, contributing to its aromaticity. However, the electron density is not uniformly distributed across the bicyclic system. Studies, including DFT calculations, indicate that the pyrrole (B145914) ring bears an extended Highest Occupied Molecular Orbital (HOMO), while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the pyridine (B92270) ring. nih.gov This distribution results in the pyrrole ring being more electron-rich, making it the primary site for electrophilic attack. Specifically, positions C-1 and C-3 of the indolizine core exhibit high electron density, with C-3 often being the preferred site for electrophilic substitution due to stabilizing resonance structures of the intermediate. chim.it This pronounced polarization of the indolizine ring also contributes to its behavior in cycloaddition reactions. osi.lv

Electrophilic Aromatic Substitution Pathways on Indolizine Systems

Indolizines readily undergo electrophilic aromatic substitution (EAS) reactions, a characteristic feature of π-excessive heterocycles. The high electron density at C-1 and C-3 makes these positions particularly reactive towards electrophiles. chim.it The mechanism of EAS on indolizines generally follows a two-step process analogous to that observed in other aromatic systems. masterorganicchemistry.com The initial step involves the nucleophilic attack of the electron-rich indolizine ring, typically at C-3 or C-1, on the electrophile. This attack disrupts the aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). masterorganicchemistry.com The second step involves the deprotonation of the carbon atom that underwent electrophilic attack, restoring aromaticity and yielding the substituted indolizine product. masterorganicchemistry.com

Acylation reactions, a type of EAS, provide a historical example of this reactivity. Early studies demonstrated that heating indolizine and 7-methylindolizine with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) yielded the respective 3-acetyl derivatives. chim.it Under harsher conditions or with excess reagent, 1,3-diacetylated products could be obtained. chim.it Friedel-Crafts acylation can also be employed, although regioselectivity can be influenced by substituents and reaction conditions. chim.it

Palladium-catalyzed arylation of indolizines has also been shown to proceed via an electrophilic substitution pathway. nih.gov Mechanistic studies, including experimental data and DFT calculations, support this mechanism, with selective C-3 arylation being observed. nih.gov The electron-rich nature of the pyrrole ring facilitates this electrophilic attack by the palladium-aryl species. nih.gov

Cycloaddition Reaction Mechanisms of Indolizines

Indolizines are known to participate in various cycloaddition reactions, leveraging their conjugated π-system. These reactions often lead to the formation of fused polycyclic systems, such as cyclazines. The mechanisms of these cycloadditions can vary depending on the reaction partners and conditions, often involving concerted or stepwise pathways. mdpi.com

[3+2] Cycloaddition Mechanism Elucidation

The [3+2] cycloaddition (32CA) reactions of indolizines typically involve pyridinium (B92312) ylides as the three-atom component and electron-deficient alkenes or alkynes as dipolarophiles. rsc.orgresearchgate.net The mechanism often proceeds through a one-step, concerted pathway, although highly asynchronous transition states have been predicted by theoretical studies. researchgate.net In these reactions, the pyridinium ylide acts as a 1,3-dipole, and the alkene or alkyne serves as the dipolarophile. The cycloaddition results in the formation of a five-membered ring fused to the indolizine core, often followed by elimination or oxidation to yield aromatic products. rsc.orgresearchgate.net

Molecular Electron Density Theory (MEDT) studies have been employed to understand the reactivity of pyridinium methylides in 32CA reactions leading to indolizines. researchgate.net These studies analyze the electron density transfer during the reaction and the nature of the transition states. researchgate.net Stepwise mechanisms involving Michael-type addition followed by ring closure have also been proposed for certain [3+2] annulations leading to indolizines, particularly when catalyzed by metals like copper. rsc.org

[8+2] Cycloaddition Mechanism Elucidation

Indolizines can also participate in [8+2] cycloaddition reactions, where the indolizine system acts as an 8π-electron component. osi.lvmdpi.com These reactions typically involve electron-deficient dienophiles, such as alkenes and acetylenes, and lead to the formation of cycl[3.2.2]azines. osi.lvmdpi.com The mechanism of the [8+2] cycloaddition has been a subject of study, with both concerted and stepwise pathways considered. mdpi.com

Quantum chemical calculations have been used to investigate the transition states of [8+2] cycloadditions between indolizine and various alkenes. msu.ru These calculations can predict whether a reaction proceeds via a concerted cycloaddition or a stepwise mechanism involving zwitterionic intermediates. msu.ru For example, the reaction of indolizine with nitroethylene (B32686) has been predicted to occur via a dipolar cycloaddition mechanism involving electrophilic addition and ring closure. msu.ru In some cases, particularly with indolizines bearing leaving groups at positions 3 or 5, the cycloaddition does not require an external oxidant, as the dihydrocyclazine intermediate can undergo elimination to achieve aromatization. mdpi.com

Oxidative and Reductive Transformation Mechanisms of Indolizine Systems

Indolizines can undergo various oxidative and reductive transformations, leading to functionalized or partially reduced derivatives. The mechanisms of these reactions are diverse and depend heavily on the reagents and conditions employed.

Oxidative transformations are often utilized in the synthesis of indolizines or for their functionalization. For instance, some synthetic routes to indolizines involve oxidative cyclization or oxidative dehydrogenation steps. rsc.orgnih.govmdpi.comorganic-chemistry.org A silver-mediated synthesis of indolizines has been reported, proceeding via oxidative C-H functionalization and 5-endo-dig cyclization. nih.gov The proposed mechanism involves activation of a pyridylacetate derivative by a silver salt, followed by coupling with an alkyne and subsequent cyclization. nih.gov Copper-catalyzed oxidative annulation reactions have also been developed for indolizine synthesis, often involving the formation of N-ylides and subsequent oxidative cyclization with alkenes. mdpi.comsemanticscholar.org

Reductive transformations of indolizines can lead to dihydro- or tetrahydroindolizine derivatives. Early studies on the reduction of indolizine with elemental sodium afforded dihydro-indolizine derivatives. chim.it The outcome of metal-assisted reductions can be influenced by the substitution pattern of the indolizine nucleus. chim.it While the six-membered ring is generally more susceptible to hydrogenation, selective reduction of the five-membered ring to yield tetrahydro derivatives has been achieved using catalysts like platinum oxide. chim.it

Carbon-Hydrogen (C-H) Functionalization Mechanistic Insights

C-H functionalization has emerged as a powerful strategy for the direct functionalization of indolizine systems, offering atom-economic routes to substituted derivatives. Given the electron-rich nature of indolizines, particularly at C-1 and C-3, these positions are often the primary sites for C-H activation and functionalization. bohrium.comworktribe.com

Palladium-catalyzed C-H functionalization reactions have been extensively studied for indolizines. While some palladium-catalyzed C-H arylation reactions at C-3 are believed to proceed via an electrophilic aromatic substitution mechanism, other C-H functionalization pathways have also been investigated. nih.govworktribe.com Studies involving deuterium (B1214612) labeling have been used to probe the involvement of C-H bond cleavage in the rate-determining step of these reactions. nih.gov

Copper-mediated C-H halogenation of indolizines has been reported, with a proposed mechanism involving oxidation of the indolizine by the copper(II) catalyst, leading to a cation intermediate that undergoes deprotonation and halogenation. beilstein-journals.org

Directed metalation is another approach for the regioselective C-H functionalization of indolizines, allowing access to functionalized derivatives at various positions, including the less reactive C-5 position. worktribe.combeilstein-journals.org The regioselectivity in these reactions can be influenced by the choice of base and electrophile. worktribe.com

The mechanisms of C-H functionalization reactions on indolizines are diverse and can involve various intermediates, including organometallic species and radical pathways, depending on the catalyst and reaction conditions. nih.govbeilstein-journals.org

Nucleophilic Substitution Reactions, Including C-5 Functionalization in this compound Derivatives

While indolizines are generally considered π-excessive and primarily undergo electrophilic substitution, nucleophilic attack can occur under specific conditions, particularly when the ring system is substituted with electron-withdrawing groups acrospharmatech.com. The regioselectivity of nucleophilic substitution on the indolizine core is influenced by electronic factors and the reaction environment.

One notable area of investigation involves functionalization at the C-5 position of the indolizine nucleus. Studies have shown that indolizines bearing electron-withdrawing groups at the C-6 position can be susceptible to nucleophilic attacks acrospharmatech.com. A specific example relevant to this compound derivatives is the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones to 2-aryl-5-chloro-6-cyano-7-methylindolizines. Subsequent reactions of these 5-chlorinated derivatives with various nucleophiles have been successfully employed to synthesize 5-substituted indolizines in good yields acrospharmatech.com. This demonstrates a pathway for introducing functionality at the C-5 position via nucleophilic substitution following initial halogenation.

Another approach to C-5 functionalization involves metalation strategies followed by reaction with electrophiles. While not a direct nucleophilic substitution on the indolizine ring carbon by an external nucleophile, this method highlights the accessibility of the C-5 position for functionalization. In the base-controlled regioselective functionalization of 1-substituted indolizines using Li/Mg amides, less reactive electrophiles were found to lead to C-5 substituted derivatives acrospharmatech.com. This suggests that the C-5 position can be rendered nucleophilic or susceptible to reaction with electrophiles under appropriate conditions, influenced by existing substituents and the nature of the electrophilic reagent.

Furthermore, a metal-free cascade reaction involving 2-alkylazaarenes (including pyridine derivatives) and bromonitroolefins has been developed for the synthesis of functionalized indolizines. This process involves a sequence initiated by Michael addition, followed by tautomerization and intramolecular nucleophilic substitution, leading to the formation of the indolizine core. This methodology has been shown to tolerate substrates with substituents at the C5-position of the pyridine ring, ultimately yielding functionalized indolizines through a mechanism that includes an intramolecular nucleophilic substitution step.

These studies indicate that while direct nucleophilic substitution on the core carbons of indolizine is less common than electrophilic attack, it can be achieved, particularly at C-5, through strategic placement of activating groups or via multi-step cascade reactions involving intramolecular nucleophilic processes.

Data from a study on the synthesis of functionalized indolizines via a metal-free cascade reaction highlights the yields obtained for indolizine compounds with substituents on the pyridine ring, including at the C5-position.

| Substrate (2-alkylazaarene) | Bromonitroolefin | Product Indolizine | Yield (%) |

| Methyl 2-(pyridin-2-yl)acetate | 2a | 3a | Up to 99 |

| 2-(pyridine-2-yl)acetonitrile | 2a | 3u | 85 |

| Substrate with Et at C5-position | 2a | 3v | 86 |

| Substrate with Br at C5-position | 2a | 3w | 84 |

| Ethyl 2-(isoquinolin-1-yl)acetate | 2x | 3x | 95 |

Rearrangement Reactions and Isomerization Pathways of Indolizine Derivatives

Rearrangement reactions and isomerization pathways play a crucial role in the synthesis of indolizine derivatives and can also occur in transformations involving the indolizine core. Various synthetic strategies for constructing the indolizine scaffold involve cyclization and isomerization steps of suitable precursors.

One well-studied pathway involves the cycloisomerization of propargylic pyridines catalyzed by transition metals like ruthenium. Mechanistic investigations, including the isolation and characterization of key intermediates such as ruthenium vinyl and carbene complexes, have provided insight into this process. These studies support a 5-endo-dig cyclization mechanism as a key step in the formation of the indolizine ring system.

Another method for indolizine synthesis involves the oxidative cycloisomerization of alkenes and 2-(pyridin-2-yl)acetate derivatives. The proposed mechanism for this transformation includes radical addition, oxidation of a radical intermediate to a carbocation, and subsequent intramolecular nucleophilic attack by the pyridine nitrogen atom. This is followed by oxidation and aromatization to yield the final indolizine product. This cascade of reactions involves both cyclization and isomerization (aromatization) to form the stable indolizine ring.

Tandem reactions that incorporate intramolecular condensation and elimination steps are also known to yield indolizine derivatives. A proposed mechanism for one such facile approach involves the deprotonation of a carbon adjacent to an ester, followed by intramolecular condensation with an aldehyde and subsequent elimination of water to form the indolizine ring.

Rearrangements can also be observed in reactions where indolizine derivatives are reactants, particularly in the formation of fused polycyclic systems. For instance, the synthesis of certain cyclopenta[f]pyrrolo[1,2-d]diazepinones involving indolizines has been shown to proceed via a mechanism that includes asymmetric intermolecular addition followed by an intramolecular Cope-type rearrangement. While this is a rearrangement of a larger molecular system incorporating the indolizine core, it illustrates how the indolizine structure can be involved in complex rearrangement processes that lead to new ring systems.

Furthermore, the formation of indolizine derivatives from homopropargyl pyridines can occur through a sequence involving α-C-H deprotonation, 5-exo-dig cyclization, and isomerization of the exocyclic double bond. This highlights isomerization as a step in forming the final aromatic indolizine system.

These examples demonstrate that rearrangement and isomerization processes are fundamental to both the construction of the indolizine framework from simpler precursors and can be integral steps in reactions involving indolizine derivatives to form more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methylindolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of indolizine (B1195054) derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to provide a complete picture of the molecular framework. researchgate.net

In ¹H NMR spectra of indolizine derivatives, the chemical shifts of the protons are influenced by the electron density of the bicyclic system and the nature of any substituents. For 7-methylindolizine, the methyl group protons would typically appear as a singlet in the upfield region of the spectrum. The protons on the pyridine (B92270) and pyrrole (B145914) rings will exhibit characteristic chemical shifts and coupling constants, which can be assigned using techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indolizine ring are indicative of their electronic environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. For a comprehensive assignment, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ic.ac.uk HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, allowing for the definitive assignment of quaternary carbons and piecing together the entire molecular structure. ic.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indolizines

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 6.0 - 7.5 | 105 - 115 |

| H-2 | 6.5 - 8.0 | 115 - 130 |

| H-3 | 6.0 - 7.5 | 110 - 125 |

| H-5 | 7.0 - 8.5 | 120 - 135 |

| H-6 | 6.5 - 8.0 | 110 - 125 |

| H-8 | 7.0 - 8.5 | 115 - 130 |

| C-7 | - | 120 - 140 |

| CH₃ (at C-7) | 2.0 - 2.5 | 15 - 25 |

Note: These are approximate ranges and can vary based on substituents and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. thermofisher.com This level of precision allows for the determination of the exact molecular formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound (C₉H₉N), the theoretical exact mass can be calculated. When a sample is analyzed by HRMS, often using techniques like Electrospray Ionization (ESI), the resulting spectrum will show a peak for the protonated molecule [M+H]⁺. The measured m/z value of this peak is then compared to the calculated value for the expected molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. ias.ac.in

Table 2: Example of HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Difference (ppm) |

|---|---|---|---|---|

| This compound | C₉H₉N | 132.0813 | 132.0811 | -1.5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of molecules, which are sensitive to the types of bonds and their environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrations (stretching, bending, etc.). For a this compound derivative, the IR spectrum would exhibit characteristic peaks for C-H stretching and bending vibrations of the aromatic rings and the methyl group. If other functional groups are present, such as a carbonyl group (C=O) from an ester or ketone substituent, a strong absorption band would be observed in the region of 1650-1750 cm⁻¹. uobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the aromatic rings. The combination of IR and Raman spectroscopy can offer a more complete picture of the vibrational properties of the molecule, aiding in the confirmation of its structure and the identification of functional groups. nih.govmdpi.com

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| C-H Bending (in-plane) | 1000 - 1300 | IR |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optoelectronic Property Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the optoelectronic properties of this compound derivatives. researchgate.netresearchgate.netresearchgate.net These compounds often exhibit interesting photophysical behaviors, making them candidates for applications in materials science and biological imaging. nih.govchemrxiv.orgacs.org

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to excited states. The UV-Vis spectrum of an indolizine derivative typically shows multiple absorption bands, which can be attributed to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents.

Fluorescence Spectroscopy: Many indolizine derivatives are highly fluorescent, meaning they emit light after being electronically excited. researchgate.netnih.gov A fluorescence spectrometer measures the emission spectrum of a compound after excitation at a specific wavelength. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties of this compound derivatives can be tuned by modifying their chemical structure, which can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). chemrxiv.org

Table 4: Representative Photophysical Data for Fluorescent Indolizine Derivatives

| Derivative Type | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Simple Indolizine | 320 - 380 | 380 - 450 | 60 - 70 | 0.1 - 0.3 |

| Donor-Acceptor Substituted | 380 - 450 | 450 - 550 | 70 - 100 | 0.3 - 0.7 |

| π-Extended Systems | 450 - 550 | 500 - 650 | 50 - 100 | 0.5 - 0.9 |

Note: These are general ranges and the specific values depend on the exact molecular structure and solvent.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. researchgate.net This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal lattice.

For a this compound derivative that can be grown as a suitable single crystal, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. core.ac.uk This information confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. Furthermore, it provides insights into intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the packing of the molecules in the crystal. This detailed structural information is invaluable for understanding the physical properties of the material and for designing new derivatives with desired solid-state characteristics.

Emerging and Specialized Spectroscopic Techniques in Indolizine Research

Beyond the standard suite of spectroscopic methods, emerging and specialized techniques are being increasingly applied to gain deeper insights into the properties of indolizine derivatives.

Electron Energy-Loss Spectroscopy (EELS): EELS is a technique that can be performed in a transmission electron microscope (TEM) and involves analyzing the energy loss of electrons as they pass through a thin sample. wikipedia.org This method can provide information about the elemental composition, chemical bonding, and electronic properties of a material at the nanoscale. caltech.edu For indolizine research, EELS could be used to study the electronic structure of thin films or nanostructured materials incorporating these molecules. The low-loss region of the EELS spectrum can reveal information about plasmon excitations and interband transitions, while the core-loss region can be used for elemental mapping and analysis of the local chemical environment. wikipedia.orgnih.gov

Other specialized techniques that could be applied to the study of this compound derivatives include:

Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy can be used to study their stereochemistry and chiroptical properties.

Transient Absorption Spectroscopy: This technique can be used to study the dynamics of excited states, providing information on processes such as intersystem crossing and internal conversion, which are important for understanding the photophysics of fluorescent derivatives.

Two-Photon Absorption Spectroscopy: For applications in bioimaging, the two-photon absorption cross-section of fluorescent indolizine derivatives can be measured to assess their suitability for two-photon microscopy.

The application of these advanced and specialized spectroscopic techniques will continue to provide a more complete understanding of the structure-property relationships in the fascinating class of this compound and related indolizine compounds.

Advanced Applications of Indolizine Derivatives in Materials Science and Organic Electronics

Indolizine (B1195054) Chromophores as Fluorescent Dyes, Optical Sensors, and Bioprobes

Indolizine derivatives are known for their fluorescent properties and have been explored as chromophores for various applications, including fluorescent dyes, optical sensors, and bioprobes acrospharmatech.com. The photophysical properties of indolizines can be tuned through substitution on the core structure. Studies have shown that heating indolizine and 7-methylindolizine with acetic anhydride (B1165640) can yield 3-acetyl derivatives, demonstrating that this compound can serve as a starting material for the synthesis of fluorescent compounds acrospharmatech.com. Furthermore, the introduction of electron-withdrawing groups at the C-7 position of indolizine scaffolds has been shown to influence emission wavelengths, highlighting the importance of this substitution site for tuning fluorescence. This suggests that this compound, or derivatives synthesized from it, can be relevant in the design of fluorescent materials, including potential optical sensors and bioprobes.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-methylindolizine in laboratory settings?

To optimize synthesis, focus on reaction parameters (temperature, solvent polarity, catalyst loading) and purity assessment via techniques like NMR and HPLC. For novel derivatives, use a fractional factorial design to isolate critical variables affecting yield . Document reaction intermediates using thin-layer chromatography (TLC) and characterize final products with H/C NMR and high-resolution mass spectrometry (HRMS) . Ensure reproducibility by adhering to journal guidelines for experimental detail, including raw spectral data in supplementary materials .

Q. How should researchers select purification techniques for this compound derivatives?

Purification depends on compound polarity and stability. For non-polar derivatives, use silica gel column chromatography with hexane/ethyl acetate gradients. Polar derivatives may require reverse-phase HPLC. Crystallization (e.g., using ethanol/water mixtures) is preferred for thermally stable compounds. Validate purity via melting point analysis and HPLC (>95% purity threshold) . Always cross-reference known compounds with literature melting points and spectral data .

Q. What methodologies are recommended for initial biological activity screening of this compound analogs?

Use standardized assays like antimicrobial disk diffusion (CLSI guidelines) or enzyme inhibition kinetics (e.g., IC determination). Include positive controls (e.g., ampicillin for antibacterial assays) and solvent controls to rule out artifacts. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices . Report dose-response curves and statistical significance (p < 0.05, ANOVA with Tukey post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in assay protocols or compound purity. Conduct a systematic review (PRISMA guidelines) to identify confounding factors . Replicate experiments under standardized conditions, controlling for solvent (DMSO concentration ≤1%), cell passage number, and incubation time. Use meta-analysis to quantify heterogeneity (I statistic) and subgroup analysis for strain-specific effects . Publish negative results to reduce publication bias .

Q. What advanced computational strategies validate the mechanistic interactions of this compound with biological targets?

Perform molecular docking (AutoDock Vina, GOLD) against crystal structures (PDB database) to predict binding modes. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability (RMSD < 2 Å over 100 ns). Correlate in silico binding energies (ΔG) with experimental IC values using Spearman’s rank correlation . For novel targets, combine QSAR models with fragment-based drug design to prioritize derivatives .

Q. How should researchers design experiments to investigate the reaction mechanism of this compound formation?

Use isotopic labeling (e.g., C or H) to track reaction pathways. Monitor intermediates via in situ FTIR or real-time NMR. Kinetic studies (variable temperature, Eyring plot analysis) can distinguish between concerted and stepwise mechanisms. Computational studies (DFT, Gaussian) identify transition states and activation barriers . Report free energy profiles and compare with experimental rate constants .

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

For regioisomeric conflicts, use NOESY/ROESY NMR to confirm spatial proximity of substituents. X-ray crystallography provides unambiguous confirmation; deposit CIF files in public databases (CCDC). For tautomeric equilibria, variable-temperature NMR or IR spectroscopy detects shifting proton environments . Multi-nuclei NMR (e.g., F for fluorinated analogs) enhances specificity .

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs?

Generate a combinatorial library with systematic substituent variation (e.g., electron-withdrawing/donating groups). Use principal component analysis (PCA) to cluster bioactivity data and identify critical physicochemical properties (logP, polar surface area). Validate SAR with matched molecular pairs (MMP analysis) to isolate substituent effects . For non-linear relationships, employ machine learning (random forests, SVM) to model multi-parametric interactions .

Q. What protocols ensure the stability of this compound in long-term pharmacological studies?

Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV/PDA and identify byproducts using LC-MS. For light-sensitive derivatives, use amber glassware and antioxidant additives (e.g., BHT). Report degradation kinetics (Arrhenius plots) to extrapolate shelf-life .

Q. How can researchers address selectivity challenges in this compound derivatization?

Employ protecting group strategies (e.g., Boc for amines) to direct functionalization. Use chemoselective catalysts (e.g., Pd/C for hydrogenation of alkenes over aromatic rings). Monitor reaction progress via LC-MS to detect side products. For enantioselective synthesis, screen chiral catalysts (Jacobsen’s salen complexes) and validate ee values via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.